3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyrazolo[3,4-b]pyridine core. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with enzymes or receptors that also interact with these purine bases.
Result of Action
Compounds with similar structures have shown significant inhibitory activity in certain contexts , suggesting that this compound may also have notable biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including cyclization and halogenation, to introduce the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings, but they are optimized for larger-scale production. This involves the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Research: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Research: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-7-chloro-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is unique due to the specific positions of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This positional specificity can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile .
Biological Activity
3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyridine family, which is known for its diverse pharmacological properties. The presence of bromine and chlorine atoms at specific positions on the pyrazolo[3,4-b]pyridine core significantly influences its biological activity and interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and enzymes involved in various signaling pathways. For instance, compounds with similar structures have shown significant inhibitory activity against TBK1 (TANK-binding kinase 1), which plays a crucial role in immune responses and cancer progression. Research indicates that derivatives of this compound can effectively inhibit TBK1 signaling pathways, leading to reduced proliferation in cancer cell lines such as A172, U87MG, A375, and Panc0504 .
Anticancer Properties
This compound has been studied for its anticancer properties. In particular, it has demonstrated efficacy as a TBK1 inhibitor with an IC50 value as low as 0.2 nM in certain derivatives . This inhibition leads to the suppression of downstream genes involved in interferon signaling, highlighting its potential in cancer therapy.
Syk Kinase Inhibition
Another significant biological activity of this compound is its role as a Syk (Spleen Tyrosine Kinase) inhibitor. Syk is implicated in various autoimmune diseases and B-cell malignancies. Preclinical studies have shown that compounds targeting Syk can inhibit the growth of B-cell lymphomas driven by Syk overactivity, suggesting therapeutic potential for treating lymphomas and autoimmune conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the positioning of halogen atoms (bromine and chlorine) on the pyrazolo[3,4-b]pyridine scaffold is critical for enhancing biological activity. Variations in substitution patterns can lead to significant differences in potency and selectivity towards specific molecular targets. For example, modifications at the C3 and C6 positions have been explored to optimize inhibitory effects against kinases like TBK1 and Syk .
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparison table is presented below:
Compound Name | Target Kinase | IC50 Value | Notable Activity |
---|---|---|---|
This compound | TBK1 | 0.2 nM | Effective inhibition in cancer cells |
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine | Unknown | TBD | Potential anticancer activity |
6-Bromo-1H-pyrazolo[3,4-b]pyridine | Unknown | TBD | General biological activity |
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- TBK1 Inhibition : A study demonstrated that derivatives of this compound could significantly inhibit TBK1 signaling pathways in THP-1 and RAW264.7 cells, providing a promising lead for immune-related drug discovery .
- Syk Kinase Targeting : Research has shown that targeting Syk with this compound can modulate immune responses and inhibit tumor growth in B-cell malignancies, indicating its dual role in both oncology and immunology .
Properties
IUPAC Name |
3-bromo-6-chloro-2H-pyrazolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-1-2-4(8)9-6(3)11-10-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPKMCBJXWGFGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264236 | |
Record name | 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-70-3 | |
Record name | 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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